N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}butanamide
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Overview
Description
N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}butanamide is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This particular compound features a benzimidazole core with a 2-chlorobenzyl group and a butanamide side chain, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
The synthesis of N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}butanamide typically involves the following steps:
Formation of the Benzimidazole Core: This is usually achieved by condensing o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate or carbondisulphide in an alkaline alcoholic solution.
Introduction of the 2-Chlorobenzyl Group: This step involves the reaction of the benzimidazole core with 2-chlorobenzyl chloride under basic conditions to form the desired benzimidazole derivative.
Attachment of the Butanamide Side Chain: The final step involves the reaction of the benzimidazole derivative with butanoyl chloride in the presence of a base to yield this compound.
Chemical Reactions Analysis
N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}butanamide can undergo various chemical reactions, including:
Scientific Research Applications
N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}butanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}butanamide involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to various enzymes and receptors, inhibiting their activity and leading to the desired pharmacological effects . For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .
Comparison with Similar Compounds
N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}butanamide can be compared with other benzimidazole derivatives, such as:
N-(2-chlorobenzyl)-1-methyl-1H-benzimidazol-5-amine: This compound has a similar structure but lacks the butanamide side chain.
N-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-4-methylbenzamide: This compound features a 4-methylbenzamide group instead of the butanamide side chain.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct pharmacological properties and applications.
Properties
Molecular Formula |
C19H20ClN3O |
---|---|
Molecular Weight |
341.8 g/mol |
IUPAC Name |
N-[[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]methyl]butanamide |
InChI |
InChI=1S/C19H20ClN3O/c1-2-7-19(24)21-12-18-22-16-10-5-6-11-17(16)23(18)13-14-8-3-4-9-15(14)20/h3-6,8-11H,2,7,12-13H2,1H3,(H,21,24) |
InChI Key |
ZEXPQBMYSUCURW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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